(5Z)-5-(5-bromo-2-hydroxybenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5Z)-5-(5-bromo-2-hydroxybenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and thiourea derivatives under controlled conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(5-bromo-2-hydroxybenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the double bond or the thioxo group.
Substitution: Halogenation, alkylation, or acylation at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with specific biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored as a lead compound for drug development. Its potential therapeutic effects and pharmacokinetic properties are of particular interest.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5Z)-5-(5-bromo-2-hydroxybenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include other dihydropyrimidine derivatives with different substituents. Examples include:
- (5Z)-5-(2-hydroxybenzylidene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- (5Z)-5-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H13BrN2O4S |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H13BrN2O4S/c1-25-13-5-3-12(4-6-13)21-17(24)14(16(23)20-18(21)26)9-10-8-11(19)2-7-15(10)22/h2-9,22H,1H3,(H,20,23,26)/b14-9- |
InChI Key |
ZNVAEOCWTMOCSP-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/C(=O)NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)NC2=S |
Origin of Product |
United States |
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